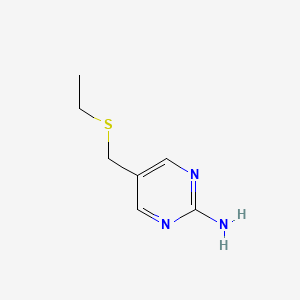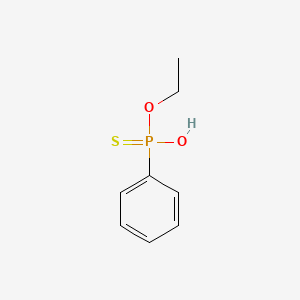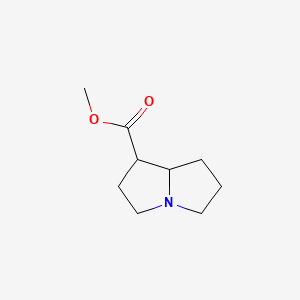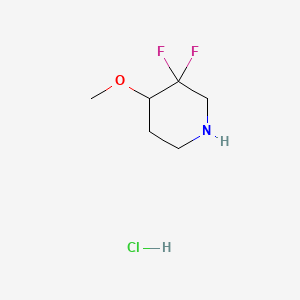![molecular formula C27H46 B12103606 5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)
5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20R 13(17)-DIACHOLESTENE: is a steroidal compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of cholesterol and is characterized by its specific stereochemistry and double bond positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20R 13(17)-DIACHOLESTENE typically involves multiple steps, starting from cholesterol or its derivatives. The process includes selective oxidation, reduction, and rearrangement reactions to achieve the desired stereochemistry and double bond configuration. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of 20R 13(17)-DIACHOLESTENE may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 20R 13(17)-DIACHOLESTENE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated steroids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 20R 13(17)-DIACHOLESTENE is used as a precursor for synthesizing other complex steroidal molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a model compound for understanding steroid metabolism.
Medicine: In medicine, 20R 13(17)-DIACHOLESTENE is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of steroid-based pharmaceuticals and as a chemical intermediate in the production of other bioactive molecules.
Wirkmechanismus
The mechanism of action of 20R 13(17)-DIACHOLESTENE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
- 20S 13(17)-DIACHOLESTENE
- 17α,20-Dihydroxycholesterol
- 5α(H),14β(H),17β(H)-Steranes
Comparison: Compared to similar compounds, 20R 13(17)-DIACHOLESTENE is unique due to its specific stereochemistry and double bond configurationFor instance, the 20R configuration may result in different binding affinities to receptors compared to the 20S isomer .
Eigenschaften
Molekularformel |
C27H46 |
|---|---|
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-20,22-23,25H,6-18H2,1-5H3 |
InChI-Schlüssel |
FJCFWXCCRMONIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1=C2CCC3C4CCCCC4(CCC3C2(CC1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)


![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)
![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)
![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)

amine](/img/structure/B12103588.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
